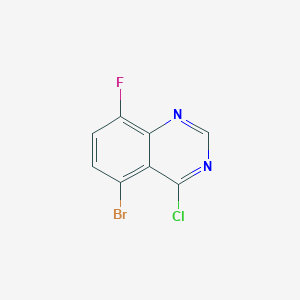
2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione is a compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione typically involves the reaction of 2-hydroxynaphthalene-1,4-dione with aromatic amines under specific conditions. One efficient method involves using L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts like L-proline can be applied to scale up the synthesis process. The use of environmentally friendly solvents and conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits biological activities, including antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can modulate cellular processes. It can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthoquinones like:
- Lawsone (2-hydroxy-1,4-naphthoquinone)
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)
Uniqueness
2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione is unique due to the presence of the amino and methylphenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other naphthoquinones .
Properties
CAS No. |
114479-07-1 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-amino-3-(4-methylphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H13NO2/c1-10-6-8-11(9-7-10)14-15(18)17(20)13-5-3-2-4-12(13)16(14)19/h2-9H,18H2,1H3 |
InChI Key |
PIPHLOJSJHGGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


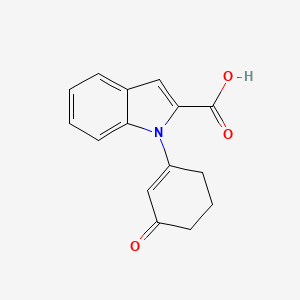


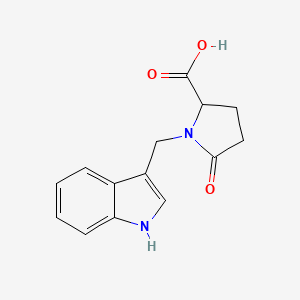

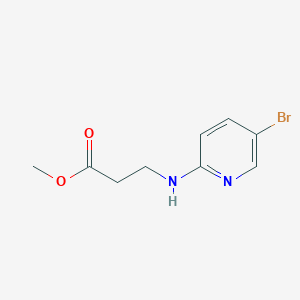
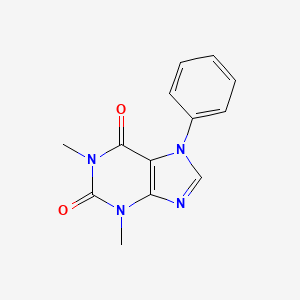
![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)

![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)

